molecular formula C23H20F2N4OS B3410422 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 897464-43-6

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B3410422
CAS No.: 897464-43-6
M. Wt: 438.5 g/mol
InChI Key: RSKPDICUONCKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20F2N4OS and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a novel derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, enzyme inhibition properties, and implications for drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F2N4OSC_{19}H_{15}F_{2}N_{4}OS, with a molecular weight of 366.4 g/mol. The structure features an imidazo[2,1-b]thiazole core substituted with fluorophenyl and piperazine moieties, contributing to its biological activity.

PropertyValue
Molecular Weight366.4 g/mol
XLogP33.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

Acetylcholinesterase Inhibition

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, one study reported that related compounds showed AChE inhibition values ranging from 48.48% to 69.92% , with the most potent derivative achieving an IC50 of 0.0245±0.0028mg mL0.0245\pm 0.0028\,\text{mg mL} . The mechanism involves binding interactions at the active site of the enzyme, which may be influenced by the structural characteristics of the substituents on the imidazo[2,1-b]thiazole moiety.

Antimicrobial Activity

The compound has also been evaluated for its potential antimicrobial properties against various pathogens. A study focused on thiazole derivatives indicated that modifications similar to those in this compound could enhance activity against Mycobacterium tuberculosis, suggesting a promising avenue for further research in anti-tubercular therapy .

In Silico Studies

Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target enzymes. These studies indicate that the fluorophenyl groups play a crucial role in enhancing binding through hydrophobic interactions and hydrogen bonding with catalytic residues .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to imidazo[2,1-b]thiazole:

  • Inhibition Assays : A series of derivatives were tested for AChE inhibition, revealing structure-activity relationships that highlight the importance of specific substitutions for enhanced efficacy .
  • Antitubercular Activity : Investigations into similar compounds showed promising results against Mycobacterium tuberculosis, indicating that further optimization could yield effective anti-tubercular agents .
  • Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for understanding the pharmacokinetic profiles of these compounds, which can guide future drug development efforts .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a piperazine derivative. The presence of fluorine atoms enhances its biological activity and lipophilicity. The molecular formula is C24H23F2N4O2SC_{24}H_{23}F_{2}N_{4}O_{2}S, and it has a molecular weight of approximately 433.53 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. Research indicates that compounds similar to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Neurological Effects

The piperazine component of the compound is notable for its potential neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics and antidepressants. The combination of the imidazo[2,1-b]thiazole structure may enhance these effects, making it a candidate for further investigation in treating anxiety disorders and depression .

Antidiabetic Activity

Emerging studies have reported the antidiabetic potential of imidazo[2,1-b]thiazole derivatives, suggesting that they may improve insulin sensitivity and glucose metabolism. This could be particularly valuable in developing new therapies for type 2 diabetes .

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives based on the core structure of this compound to evaluate their biological activities. For instance:

CompoundActivityReference
Compound AAnticancer (Breast Cancer)
Compound BAntimicrobial (S. aureus)
Compound CAntidiabetic (Type 2 Diabetes)

These studies underline the versatility of the compound's derivatives in addressing multiple therapeutic targets.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4OS/c24-17-3-1-16(2-4-17)21-14-29-20(15-31-23(29)26-21)13-22(30)28-11-9-27(10-12-28)19-7-5-18(25)6-8-19/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKPDICUONCKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.